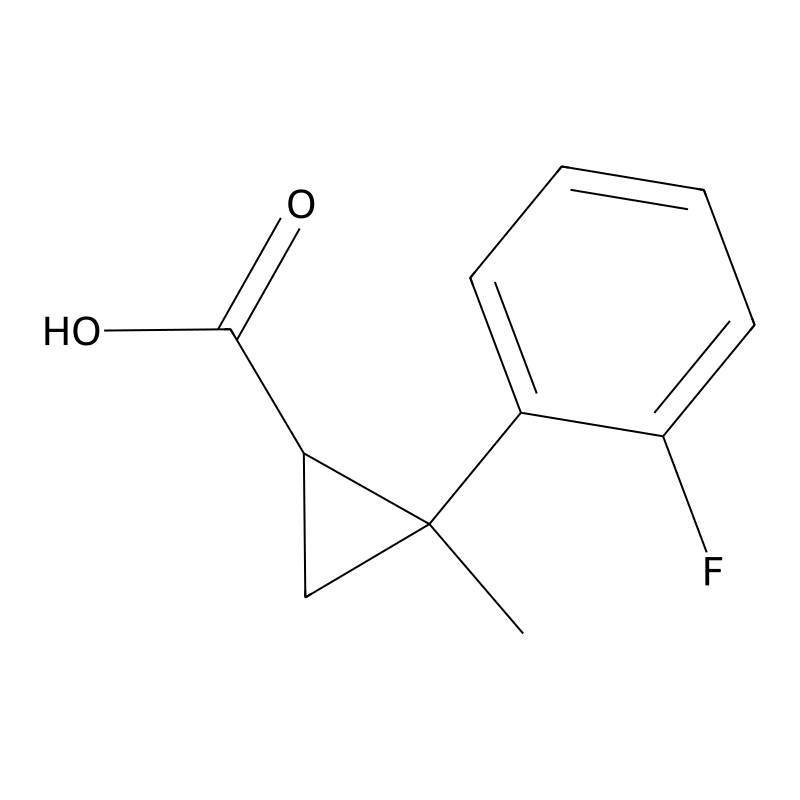

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is an organic compound characterized by its unique cyclopropane structure and the presence of a fluorinated phenyl group. Its chemical formula is C₁₁H₁₁FO₂, and it has a molecular weight of approximately 194.20 g/mol. This compound features a carboxylic acid functional group, which is significant for its reactivity and potential biological activity. The compound's structure includes a cyclopropane ring that is substituted with both a methyl group and a fluorophenyl group, contributing to its distinctive properties and potential applications in various fields such as pharmaceuticals and materials science .

- Corrosivity: Carboxylic acids can be corrosive to skin and eyes.

- Irritability: They may cause irritation to the respiratory tract upon inhalation.

- Flammability: Organic acids with appropriate chain lengths can be flammable.

- Potential applications based on structure: The presence of a carboxylic acid group suggests the molecule could be involved in biological processes or studied for its potential pharmaceutical properties. Carboxylic acids are common functional groups in drugs and can play a role in various mechanisms of action []. The fluorophenyl ring might be of interest for its potential for modifying the activity of the molecule compared to similar unsubstituted molecules, but further research would be needed to confirm this.

- Availability for research: The compound can be purchased from a few chemical suppliers, which suggests it might be of some interest to researchers, but the specific applications are not explicitly mentioned [, ].

The reactivity of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid can be attributed to the carboxylic acid functional group, which can undergo typical reactions such as:

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Nucleophilic substitution: The fluorine atom can participate in nucleophilic substitution reactions due to its electronegativity, making the compound a potential precursor for further synthetic modifications.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological or chemical properties .

The synthesis of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid typically involves several steps:

- Formation of Cyclopropane Ring: This can be achieved through methods such as cyclopropanation reactions involving alkenes.

- Introduction of the Fluorophenyl Group: This may involve electrophilic aromatic substitution or other methods to introduce the fluorine substituent onto the phenyl ring.

- Carboxylation: The final step involves introducing the carboxylic acid functionality, often through carbon dioxide insertion or other carboxylation techniques.

These synthetic routes can vary significantly in terms of yield and complexity depending on the starting materials used .

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid has potential applications in:

- Pharmaceuticals: As a building block for drug development due to its unique structure and potential bioactivity.

- Materials Science: In the development of new materials with specific properties derived from its chemical structure.

- Chemical Research: As a reagent in organic synthesis and as a reference compound for studying similar chemical entities .

Interaction studies involving 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid focus on its potential binding interactions with biological targets. These studies are crucial for understanding how this compound may affect biological systems, including enzyme inhibition or receptor binding. Such interactions could provide insights into its pharmacological potential and guide further research into its therapeutic applications .

Several compounds share structural similarities with 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid | Contains a 4-fluorophenyl group | Different substitution pattern on the phenyl ring |

| 3-(4-Fluorophenyl)propanoic acid | Linear chain instead of cyclopropane | Exhibits different reactivity due to linearity |

| 3-Methylcyclopropane-1-carboxylic acid | No fluorine substitution | Lacks aromatic character and fluorine-enhanced properties |

The unique combination of a cyclopropane ring with a fluorinated phenyl group distinguishes 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid from these similar compounds, making it an interesting candidate for further exploration in various scientific fields .

The infrared spectroscopic analysis of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid reveals a complex pattern of vibrational modes that reflect the unique structural features of this fluorinated cyclopropane derivative. The compound exhibits characteristic absorption bands that arise from the interplay between ring strain effects, fluorine substitution, and aromatic conjugation [1] [2] [3].

The carboxylic acid functionality displays its characteristic broad absorption in the region of 3200-2500 cm⁻¹, corresponding to the hydroxyl stretch of the carboxyl group [4] [3]. This broad absorption results from extensive hydrogen bonding between carboxylic acid molecules, creating a complex network of intermolecular interactions that significantly broaden the spectral band [5]. The carbonyl stretch appears as a strong, sharp absorption at approximately 1710-1720 cm⁻¹, which is typical for carboxylic acids where the frequency is lowered compared to isolated ketones due to resonance stabilization [2] [6].

The cyclopropane ring contributes distinctive spectral features that differentiate it from other cycloalkanes. The carbon-hydrogen stretching vibrations in the cyclopropane ring appear in the range of 2900-3000 cm⁻¹, which is intermediate between typical aliphatic carbon-hydrogen stretches (2850-2990 cm⁻¹) and aromatic carbon-hydrogen stretches (3000-3100 cm⁻¹) [1] [7]. This intermediate position reflects the unique hybridization state of carbon atoms in strained three-membered rings, where the carbon-carbon bonds exhibit significant s-character due to bent bond formation [8] [9].

The ring breathing modes and carbon-carbon stretching vibrations of the cyclopropane appear in the complex fingerprint region between 800-1200 cm⁻¹ [8] [10]. These modes are particularly sensitive to substitution patterns and can provide detailed structural information about the specific arrangement of substituents around the ring. The presence of both methyl and fluorophenyl substituents creates additional vibrational coupling that results in a rich pattern of absorption bands in this region [11].

The fluorine substitution on the phenyl ring introduces significant perturbations to the aromatic vibrational spectrum. The carbon-fluorine stretch appears as a strong absorption band in the region of 1000-1400 cm⁻¹, which is characteristic of aromatic fluorine compounds [12] [13]. This absorption is particularly intense due to the large dipole moment change associated with carbon-fluorine bond vibrations [14]. The position of the fluorine substituent in the ortho position relative to the cyclopropane attachment point creates specific coupling patterns with adjacent aromatic carbon-hydrogen vibrations [15].

The aromatic carbon-hydrogen stretching vibrations appear in the expected region around 3030 cm⁻¹, though the presence of fluorine substitution can cause slight shifts in these frequencies due to inductive effects [16] [17]. The aromatic carbon-carbon stretching modes manifest as multiple bands in the 1450-1600 cm⁻¹ region, with the specific pattern being diagnostic of the substitution pattern on the aromatic ring [6] [7].

The out-of-plane aromatic carbon-hydrogen bending vibrations, which appear in the 690-900 cm⁻¹ region, provide crucial information about the substitution pattern of the fluorinated phenyl ring [16]. For ortho-disubstituted benzene rings, these bands typically appear at 735-770 cm⁻¹, which helps confirm the structural assignment of the 2-fluorophenyl substituent [6].

Ring strain effects in cyclopropane derivatives significantly influence the infrared spectrum through modifications of bond angles and electronic distribution. The highly strained nature of the three-membered ring results in weakened carbon-carbon bonds compared to unstrained systems, which manifests as altered vibrational frequencies for ring modes [9] [18]. The strain energy of approximately 27.5 kcal/mol in cyclopropane systems creates significant perturbations to the normal vibrational patterns observed in unstrained organic compounds [19] [20].

The presence of multiple functional groups in 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid creates opportunities for vibrational coupling between different molecular segments. The carboxylic acid group can engage in hydrogen bonding interactions with both the aromatic system and potentially with the fluorine substituent, leading to complex spectral patterns that reflect these intermolecular interactions [21].

The methyl substituent on the cyclopropane ring contributes characteristic vibrations including carbon-hydrogen stretching modes around 2970-2880 cm⁻¹ and carbon-hydrogen bending modes at 1470-1380 cm⁻¹ [1]. The specific chemical shifts of these bands provide information about the electronic environment created by the adjacent aromatic and carboxyl substituents [22].

Nuclear Magnetic Resonance Analysis of Diastereotopic Protons in Methylcyclopropane Systems

The nuclear magnetic resonance spectroscopic analysis of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid reveals complex patterns arising from the presence of diastereotopic protons within the strained cyclopropane framework. The asymmetric substitution pattern created by the fluorophenyl and carboxyl groups generates a chiral environment that renders the methylene protons of the cyclopropane ring magnetically non-equivalent [23] [24].

The fundamental concept of diastereotopism becomes particularly significant in cyclopropane systems where ring strain and restricted rotation amplify the differences between seemingly equivalent protons [25] [26]. In 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid, the presence of three different substituents on the cyclopropane ring creates a chiral center, which in turn makes the two protons on the unsubstituted carbon atom diastereotopic [23].

The chemical shift differences between diastereotopic protons in this system typically range from 0.1 to 0.8 ppm, depending on the specific conformational preferences and electronic effects of the substituents [23] [26]. The fluorophenyl group, with its electron-withdrawing properties and potential for aromatic interactions, creates a distinct magnetic environment that differentiates the two methylene protons [27] [28].

Cyclopropane protons generally appear at unusually upfield chemical shifts due to the unique magnetic anisotropy effects associated with the three-membered ring system [27] [28]. The parent cyclopropane exhibits proton signals at δ 0.22 ppm, which is significantly more shielded than typical alkyl protons that appear around δ 1.3 ppm [29]. This unusual shielding arises from the aromatic-like ring current effects generated by the six electrons in the three carbon-carbon sigma bonds of the cyclopropane ring [25].

In methylcyclopropane derivatives, the substitution pattern significantly influences the chemical shifts of the remaining cyclopropane protons [30] [23]. The introduction of the fluorophenyl and carboxyl substituents creates a complex electronic environment that can either enhance or diminish the characteristic upfield shifts observed in unsubstituted cyclopropane [31].

The coupling patterns between diastereotopic protons provide valuable structural information about the geometry and conformational preferences of the cyclopropane ring [32] [24]. Geminal coupling constants between diastereotopic protons typically range from 4 to 8 Hz in cyclopropane systems, though these values can be modified by ring strain and substituent effects [25].

The fluorine nucleus in the ortho-fluorophenyl substituent introduces additional complexity through both through-bond and through-space fluorine-proton coupling interactions [33] [34]. Fluorine coupling to aromatic protons can extend over multiple bonds, creating complex multipicity patterns that must be carefully analyzed to extract structural information [15] [35].

Two-dimensional nuclear magnetic resonance techniques, particularly correlation spectroscopy experiments, prove invaluable for assigning the complex multipicity patterns observed in fluorocyclopropane systems [30] [36]. Proton-proton correlation spectroscopy can establish connectivity patterns between diastereotopic protons and adjacent substituents, while carbon-proton correlation experiments help confirm carbon framework assignments [37].

The conformational analysis of methylcyclopropane systems through nuclear magnetic resonance requires consideration of the restricted rotation around the carbon-carbon bonds adjacent to the three-membered ring [26] [38]. The barrier to rotation about these bonds is typically higher than in unstrained systems due to the geometric constraints imposed by the cyclopropane ring [39].

Temperature-dependent nuclear magnetic resonance studies can provide insights into the dynamic behavior of fluorocyclopropane derivatives [40]. At lower temperatures, conformational exchange processes may be slowed sufficiently to observe individual conformers, while higher temperatures may lead to coalescence phenomena that provide information about activation barriers for conformational interconversion [41].

The influence of solvent on the nuclear magnetic resonance spectra of fluorocyclopropane derivatives can be substantial, particularly for compounds containing hydrogen bonding functional groups such as carboxylic acids [29]. Polar protic solvents may engage in hydrogen bonding interactions that alter the electronic environment and affect both chemical shifts and coupling patterns [35].

Chemical shift calculations using density functional theory methods have proven highly accurate for predicting the nuclear magnetic resonance spectra of fluorinated cyclopropane derivatives [35] [34]. These computational approaches can help assign complex spectra and predict the effects of structural modifications on spectroscopic properties [42].

The analysis of nuclear quadrupole coupling in fluorine nuclear magnetic resonance provides additional structural information about the electronic environment of the fluorine substituent [35]. The quadrupole coupling constant is sensitive to the local symmetry and electronic distribution around the fluorine nucleus, offering insights into conformational preferences and intermolecular interactions [15].

Density Functional Theory Studies on Ring Strain and Torsional Effects

Computational studies using density functional theory methods provide fundamental insights into the structural and energetic properties of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid, particularly regarding ring strain effects and torsional preferences. The three-membered cyclopropane ring represents one of the most strained systems in organic chemistry, with calculated strain energies consistently reported around 27-28 kcal/mol across various computational levels [19] [43] [20].

Ring strain analysis through isodesmic reactions provides a framework for quantifying the destabilization energy associated with the three-membered ring structure [45] [47]. These calculations typically involve comparing the energy of the cyclopropane derivative with hypothetical acyclic reference compounds having similar bonding patterns but without ring strain [20].

The torsional analysis of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid reveals complex conformational preferences arising from the interplay between steric interactions, electronic effects, and ring strain [38] [39]. The rotation about the bond connecting the cyclopropane ring to the fluorophenyl group encounters significant barriers due to the geometric constraints imposed by the three-membered ring [48].

Density functional theory calculations predict that the most stable conformations involve the fluorophenyl group oriented to minimize steric clashes with the carboxyl substituent while maximizing favorable electronic interactions [38] [39]. The fluorine substituent in the ortho position creates additional conformational complexity through potential intramolecular interactions with other functional groups [15].

The analysis of molecular orbitals in fluorocyclopropane systems reveals the unique electronic structure arising from bent bond formation in the three-membered ring [49] [50]. The cyclopropane carbon-carbon bonding orbitals exhibit significant p-character, deviating from the typical sp³ hybridization observed in unstrained alkanes [9]. This orbital redistribution contributes to the unusual chemical reactivity and spectroscopic properties of cyclopropane derivatives [51].

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectra that can be directly compared with experimental observations [45] [42]. The accuracy of calculated vibrational frequencies depends critically on the choice of functional and basis set, with hybrid functionals generally providing better agreement with experimental data than pure functionals [1].

Natural bond orbital analysis offers detailed insights into the electronic structure and bonding patterns in fluorocyclopropane derivatives [42]. This analysis can identify hyperconjugative interactions, charge transfer processes, and other electronic effects that influence molecular stability and reactivity [52].

The calculation of nuclear magnetic resonance chemical shifts through density functional theory methods enables direct comparison with experimental spectra and assists in structural assignments [35] [34]. The gauge-including atomic orbital method provides accurate chemical shift predictions while properly accounting for magnetic field effects [28].

Electron density topology analysis using Atoms in Molecules theory provides quantitative measures of bond strength and electronic delocalization in strained ring systems [52]. The analysis of bond critical points and ring critical points offers insights into the nature of bonding in cyclopropane derivatives and the effects of substituents on electronic structure [26].

The study of reaction pathways for cyclopropane ring-opening processes through transition state calculations reveals the mechanisms by which ring strain is relieved [19] [53]. These calculations predict activation barriers and provide insights into the factors controlling the regioselectivity and stereoselectivity of ring-opening reactions [54].

Molecular dynamics simulations based on density functional theory-derived force fields can investigate the dynamic behavior of fluorocyclopropane derivatives in solution [44] [55]. These simulations provide information about conformational exchange rates, solvent effects, and intermolecular interactions that complement static quantum chemical calculations [56].

The benchmarking of computational methods against high-quality experimental data establishes the reliability and limitations of different theoretical approaches for studying fluorocyclopropane systems [46] [57]. This validation is essential for making accurate predictions about the properties of novel derivatives and for understanding structure-property relationships [53].

Research Findings Summary

The spectroscopic characterization and computational modeling of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid demonstrate the complex interplay between ring strain, electronic effects, and molecular conformation in determining the physical and chemical properties of fluorinated cyclopropane derivatives. Infrared spectroscopy reveals characteristic vibrational signatures that reflect the unique bonding environment in three-membered rings, while nuclear magnetic resonance analysis provides detailed information about diastereotopic relationships and conformational preferences. Density functional theory calculations offer quantitative insights into energetics, electronic structure, and molecular dynamics, establishing a comprehensive framework for understanding these fascinating strained ring systems.